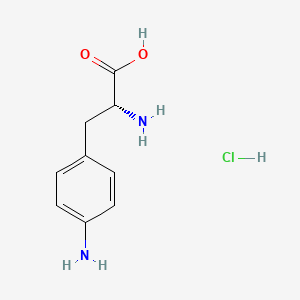

p-Amino-D-phenylalanine hydrochloride

Übersicht

Beschreibung

p-Amino-D-phenylalanine hydrochloride: is a derivative of the amino acid phenylalanine It is characterized by the presence of an amino group attached to the para position of the benzene ring and the D-configuration of the phenylalanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Asymmetric Resolution: One method involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis JN-1.

Chemical Synthesis: Another approach involves the chemical synthesis of D-phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia.

Industrial Production Methods: Industrial production often employs enzymatic processes due to their efficiency and specificity. The use of immobilized enzymes in packed-bed reactors has been shown to produce high yields of enantiopure D-phenylalanine .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Amino-D-phenylalanine hydrochloride can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group on the benzene ring can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, typically under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

DPA is a non-proteinogenic amino acid that is structurally related to phenylalanine. It has been shown to influence several biochemical pathways:

- Neurotransmitter Precursor : DPA can be converted into neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation and cognitive functions .

- Pain Modulation : Research indicates that DPA may inhibit the degradation of enkephalins, endogenous peptides that modulate pain perception, potentially providing analgesic effects .

Therapeutic Applications

DPA has been studied for its potential in treating various health conditions:

Pain Management

DPA has been explored as a treatment for chronic pain conditions. Some studies suggest that it may enhance the efficacy of analgesics by modulating pain pathways through its action on enkephalins . However, results have been mixed, with some research indicating limited effectiveness .

Depression and Mood Disorders

The role of DPA in mood regulation has been investigated, particularly in relation to depression. Some clinical trials have shown that DPA can improve depressive symptoms when used in conjunction with other treatments, although more extensive studies are needed to confirm these findings .

Neurodegenerative Diseases

Research indicates that DPA may have protective effects against neurodegenerative diseases by influencing amyloid formation associated with conditions like Alzheimer's disease. Studies suggest that DPA can inhibit the aggregation of phenylalanine into toxic amyloid fibrils, potentially mitigating neurotoxicity .

Skin Disorders

DPA has been studied for its efficacy in treating skin conditions such as vitiligo. When combined with ultraviolet (UV) light therapy, it has shown promise in enhancing skin pigmentation in affected individuals .

Clinical Trials

Several clinical trials have investigated the therapeutic effects of DPA:

- A study involving patients with chronic pain indicated that those receiving DPA reported significant reductions in pain levels compared to a placebo group .

- Another trial focused on patients with major depressive disorder showed improvements in mood when DPA was administered alongside standard antidepressant therapy .

Animal Studies

Animal models have provided insights into the mechanisms by which DPA exerts its effects:

- In diabetic mice, dietary supplementation with phenylalanine-rich chow led to increased serum levels of DPA, correlating with improved insulin sensitivity and reduced symptoms of Type 2 diabetes .

- Research on zebrafish has demonstrated the enantioselective labeling of D-phenylalanine, highlighting its potential use in developmental biology studies .

Data Summary Table

Wirkmechanismus

The mechanism of action of p-Amino-D-phenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine, which play crucial roles in mood regulation and cognitive function . Additionally, it may influence the activity of enzymes involved in amino acid metabolism and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for neurotransmitters.

DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, often used as a dietary supplement for its potential analgesic and antidepressant effects.

Phenethylamine: A derivative of phenylalanine that acts as a neuromodulator and has stimulant properties.

Uniqueness: p-Amino-D-phenylalanine hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

p-Amino-D-phenylalanine hydrochloride (p-Amino-D-Phe) is a derivative of phenylalanine, an essential aromatic amino acid. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and as a precursor in various biosynthetic pathways. This article presents a comprehensive overview of the biological activity of p-Amino-D-Phe, including its mechanisms of action, relevant case studies, and research findings.

p-Amino-D-phenylalanine is characterized by the presence of an amino group at the para position of the phenylalanine structure. Its chemical formula is C9H12ClN O2, and it is often synthesized through enzymatic or chemical methods that involve modifications to the phenylalanine backbone .

Neurotransmitter Modulation

p-Amino-D-Phe has been shown to interact with neurotransmitter systems, particularly in modulating the activity of glutamate receptors. Research indicates that D-phenylalanine can act as a competitive antagonist at the glycine binding site of NMDA receptors, which are critical for synaptic plasticity and memory function . This interaction suggests potential implications for cognitive enhancement and neuroprotection.

Antitumor Activity

Recent studies have highlighted the role of p-Amino-D-Phe in the biosynthesis of antitumor compounds. For instance, it serves as a precursor in the formation of dnacin B1, a compound with significant antitumor properties derived from Actinosynnema species . The enzymatic pathways involving p-Amino-D-Phe are crucial for developing new antibiotics and anticancer agents.

Antimicrobial Properties

Research has demonstrated that derivatives of phenylalanine, including p-Amino-D-Phe, exhibit varying degrees of antimicrobial activity. A study focused on phenylalanine-based surfactants revealed that certain formulations showed promising antibacterial efficacy against multiple bacterial strains . This suggests that p-Amino-D-Phe could be leveraged in developing novel antimicrobial agents.

Neuroprotective Effects

The neuroprotective potential of p-Amino-D-Phe has been explored in relation to its ability to inhibit neurotransmitter release at glutamatergic synapses. This property may help mitigate excitotoxicity associated with neurodegenerative diseases .

Case Studies

-

Biosynthesis of Dnacin B1

A study investigated the genetic basis for p-Amino-D-Phe's role in the biosynthesis of dnacin B1. The researchers identified aminotransferases responsible for converting p-Amino-D-Phe into bioactive compounds, enhancing our understanding of its potential therapeutic applications . -

Neuropharmacological Applications

Clinical observations have noted improvements in cognitive functions among patients administered D-phenylalanine derivatives. These findings support further exploration into its use as a cognitive enhancer or neuroprotective agent in clinical settings.

Research Findings Summary

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCZSPZLBJLJGO-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718476 | |

| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196408-63-6 | |

| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Amino-D-phenylalanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.